7-bromo-6-nitro-1H-quinazolin-4-one

Synthetic Chemistry Regioselectivity Process Quality

7-Bromo-6-nitro-1H-quinazolin-4-one is a privileged quinazolinone building block offering two orthogonal reactive handles: C7-Br for Pd-catalyzed cross-coupling and C6-NO₂ for reduction to amine. This enables divergent synthesis of 6,7-disubstituted quinazolinone libraries mapping onto approved EGFR inhibitor pharmacophores (afatinib, dacomitinib). The C7-Br ensures superior leaving-group reactivity vs. chloro analogs, enabling milder SNAr conditions and safer scale-up. Available in 1 kg packaging with ≥95% purity, supporting seamless transition from gram-scale discovery to kilogram-scale preclinical supply. Regioisomeric specification (6-nitro:8-nitro ~3:1) is available upon request—critical for SAR campaigns where 8-nitro contamination would confound biological results. Ideal for kinase inhibitor programs and photo-chemo therapeutic research.

Molecular Formula C8H4BrN3O3
Molecular Weight 270.04 g/mol
Cat. No. B8012798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-nitro-1H-quinazolin-4-one
Molecular FormulaC8H4BrN3O3
Molecular Weight270.04 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])Br)NC=NC2=O
InChIInChI=1S/C8H4BrN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
InChIKeyHTNGXJGVBZFNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-nitro-1H-quinazolin-4-one: High-Purity Quinazolinone Building Block for Kinase Inhibitor Scaffold Derivatization


7-Bromo-6-nitro-1H-quinazolin-4-one (CAS 451494-34-1, molecular formula C₈H₄BrN₃O₃, molecular weight 270.04 g/mol) is a heterocyclic quinazolinone derivative featuring a bromine substituent at the 7-position and a nitro group at the 6-position [1]. It belongs to the privileged quinazolin-4(3H)-one pharmacophore class, which is prominently represented in approved EGFR tyrosine kinase inhibitors. The compound serves predominantly as a key synthetic intermediate—rather than a final bioactive agent—offering two orthogonal reactive handles (C7–Br for cross-coupling and C6–NO₂ for reduction to amine) that enable divergent library synthesis [2]. Commercially available purity specifications range from 95% to 98%, with recommended long-term storage under cool, dry conditions .

Why 7-Bromo-6-nitro-1H-quinazolin-4-one Cannot Be Replaced by Generic In-Class Quinazolinones


In-class quinazolin-4-ones cannot be interchanged with 7-bromo-6-nitro-1H-quinazolin-4-one because the regiochemical pairing of C7–Br and C6–NO₂ defines both the synthetic trajectory and the electronic environment of the scaffold. Nitration of 7-bromoquinazolin-4(3H)-one yields a regioisomeric mixture (approximately 3:1 6-nitro:8-nitro), with the desired 6-nitro isomer requiring isolation from the 8-nitro contaminant [1]. This regioisomeric purity directly impacts downstream derivatization: the C7 bromide enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the C6 nitro group can be selectively reduced to an amine for amide coupling or diazotization [2]. Substituting a mono-substituted analog (e.g., 7-bromoquinazolin-4(3H)-one lacking the C6 nitro, or 6-nitroquinazolin-4(3H)-one lacking the C7 halogen) removes half of the orthogonal reactivity, collapsing the accessible chemical space and preventing the construction of 6,7-disubstituted pharmacophores essential for kinase inhibitor programs [3].

Quantitative and Comparative Evidence: Where 7-Bromo-6-nitro-1H-quinazolin-4-one Differentiates in Scientific Procurement


Regioselective Nitration Outcome: 6-Nitro vs. 8-Nitro Isomer Ratio Defines Synthetic Usability

Nitration of 7-bromoquinazolin-4(3H)-one under standard conditions (H₂SO₄/fuming HNO₃, 95–100 °C) produces a regioisomeric mixture of 7-bromo-6-nitro-3H-quinazolin-4-one and 7-bromo-8-nitro-3H-quinazolin-4-one. The reported ratio is approximately 3:1 favoring the 6-nitro isomer [1]. This ratio is a critical procurement criterion: a product dominated by the 6-nitro isomer provides a synthetic intermediate compatible with 6,7-disubstituted quinazoline kinase inhibitor scaffolds (e.g., dacomitinib-type frameworks), whereas the 8-nitro isomer is a dead-end regioisomer for this pharmacophore geometry. Suppliers providing the pure 6-nitro isomer (or the enriched 3:1 mixture with explicit ratio disclosure) offer traceable synthetic utility; generic quinazolinones without this regioisomeric specification introduce ambiguity in downstream coupling yields and product profiles.

Synthetic Chemistry Regioselectivity Process Quality

Dual Orthogonal Reactive Handles: C7–Br (Cross-Coupling) + C6–NO₂ (Reduction) vs. Single-Functionality Analogs

7-Bromo-6-nitro-1H-quinazolin-4-one uniquely provides two chemically orthogonal reactive sites on the quinazolinone core: the C7 bromine atom enables transition-metal-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination, Sonogashira), while the C6 nitro group can be selectively reduced (SnCl₂, Fe/AcOH, catalytic hydrogenation) to a primary amine for subsequent amide bond formation, reductive amination, or diazotization [1]. This dual functionality is absent in the closest commercially available analogs: 7-bromoquinazolin-4(3H)-one (CAS 194851-16-6) lacks the C6 nitro, precluding amine-directed derivatization; 6-nitroquinazolin-4(3H)-one (CAS 6943-17-5) lacks the C7 halogen, eliminating cross-coupling capability . The 7-chloro-6-nitro analog (CAS 53449-14-2) provides a similar dual-handle architecture, but the C7–Cl bond is substantially less reactive in Pd-catalyzed cross-coupling than C7–Br, requiring harsher conditions or specialized ligands, which can limit substrate scope and functional group tolerance .

Medicinal Chemistry Divergent Library Synthesis Scaffold Derivatization

Commercial Purity Benchmarking: 95–98% Specification vs. Technical-Grade Quinazolinone Intermediates

Available commercial purity specifications for 7-bromo-6-nitro-1H-quinazolin-4-one range from 95% (AKSci Catalog 4870EM) to 98% (Leyan Catalog 1548299, MolCore NLT 98%) . This purity level is sufficient for use as a synthetic intermediate without additional purification in most medicinal chemistry workflows, whereas lower-purity technical-grade quinazolinone starting materials (often supplied at 90% or unspecified purity) may require column chromatography or recrystallization prior to use, adding time, solvent consumption, and yield losses. The compound is supplied in scalable packaging (1 g to 1 kg), with dedicated research-use-only compliance documentation suitable for pharmaceutical R&D procurement . In contrast, the 7-chloro analog (CAS 53449-14-2) is reported with 97% purity but limited to 25 g packaging from certain suppliers, which may constrain scale-up without re-qualification.

Quality Control Procurement Specification Reproducibility

6-Nitro vs. 6-Bromo Photo-Activity Differential: Class-Level SAR Supporting the 6-Nitro Quinazolinone Pharmacophore

In a comparative study of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, the 6-nitro-substituted acetamide derivative retained DNA photo-cleavage activity under both UVB and UVA irradiation, whereas the 6-bromo-substituted analog was active only under UVB [1]. Furthermore, 3-arylamido-6-nitro derivatives exhibited extraordinary photo-activity at concentrations as low as 1 µM, while 3-arylamido-6-bromo derivatives showed dramatically decreased activity [1]. Although this study examined 6-substituted variants rather than the 6,7-disubstituted pattern of the target compound, it provides class-level evidence that the 6-nitro group is a critical pharmacophoric element for photo-responsive quinazolinone activity. This supports the selection of 7-bromo-6-nitro-1H-quinazolin-4-one over 7-bromo-6-unsubstituted or 6-bromo-7-substituted analogs when photo-activity or DNA-interactive properties are under investigation.

Photodynamic Therapy DNA-Photoactivity Structure-Activity Relationship

C7–Br vs. C7–Cl Comparative Reactivity for EGFR-Targeted Quinazoline Intermediate Synthesis

The 7-bromo-6-nitroquinazolin-4-one scaffold maps directly onto the core of 4-anilinoquinazoline EGFR inhibitors, where the C6 and C7 positions are extensively derivatized. In the synthesis of dacomitinib-class inhibitors, the C7 position typically requires introduction of an alkoxy or amino substituent; the C7–Br bond in 7-bromo-6-nitroquinazolin-4-one enables direct nucleophilic aromatic substitution (SNAr) or Pd-catalyzed C–O/C–N coupling at this position [1]. The corresponding 7-chloro-6-nitro analog (CAS 53449-14-2), while structurally analogous, exhibits reduced SNAr reactivity due to the poorer leaving-group ability of chloride vs. bromide (relative rate difference estimated at 5–10× under typical SNAr conditions) . This reactivity advantage translates into milder reaction conditions (lower temperature, shorter reaction time) and broader nucleophile scope for the 7-bromo compound, reducing the risk of competing nitro group reduction or ring degradation side reactions during derivatization [2].

EGFR Kinase Inhibitors Cross-Coupling Efficiency Process Chemistry

Optimal Procurement and Application Scenarios for 7-Bromo-6-nitro-1H-quinazolin-4-one


Divergent Synthesis of 6,7-Disubstituted Quinazolinone Kinase Inhibitor Libraries

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can leverage the two orthogonal reactive handles of 7-bromo-6-nitro-1H-quinazolin-4-one for sequential derivatization. Step 1: Reduce the C6–NO₂ to –NH₂ (SnCl₂/EtOH or catalytic hydrogenation), then install diverse amide, sulfonamide, or urea groups. Step 2: Perform Pd-catalyzed cross-coupling at C7–Br (Suzuki with aryl/heteroaryl boronic acids, or Buchwald-Hartwig amination) to introduce aryl, heteroaryl, or amino substituents. This two-step divergent sequence generates a 6,7-disubstituted quinazolinone library from a single building block, mapping onto the pharmacophore geometry of approved EGFR inhibitors such as afatinib and dacomitinib [1]. The 3:1 regioisomeric ratio of the starting material (6-nitro:8-nitro) should be confirmed by the supplier to ensure the majority of product is the desired isomer; procurement from suppliers providing explicit regioisomeric specification (e.g., quinazoline.com, AKSci) is recommended .

Photo-Responsive Quinazolinone Probe Development Leveraging 6-Nitro Pharmacophore

Research groups investigating photo-chemo or photodynamic therapeutic agents should select 7-bromo-6-nitro-1H-quinazolin-4-one specifically for its 6-nitro substituent, which class-level evidence demonstrates retains DNA photo-cleavage activity under both UVB and UVA irradiation, unlike 6-bromo analogs that lose UVA responsiveness [1]. The C7–Br handle remains available for further functionalization (e.g., installation of targeting moieties or solubility-enhancing groups) without interfering with the photo-active 6-nitro chromophore. This is a key differentiator vs. 6-unsubstituted or 6-bromo quinazolinones, which lack the requisite photo-physical properties for dual-wavelength activation [1].

Process Chemistry Scale-Up of Quinazoline-Based EGFR Inhibitor Intermediates

Process chemistry groups scaling up the synthesis of EGFR-targeted quinazoline intermediates should prioritize 7-bromo-6-nitro-1H-quinazolin-4-one over the 7-chloro analog due to the superior leaving-group reactivity of C7–Br, which enables milder SNAr conditions (lower temperature, reduced base strength) and minimizes competing side reactions such as nitro group reduction or hydrolytic ring opening [1]. The compound's commercial availability in 1 kg packaging with ≥95% purity (AKSci, Leyan, MolCore) supports seamless progression from gram-scale discovery to kilogram-scale preclinical supply without supplier re-qualification, a logistical advantage over 7-chloro or 7-fluoro analogs that may be limited to smaller packaging sizes .

Regioisomerically Defined Building Block for 6-Substituted (Non-8-Substituted) Quinazoline SAR Studies

Structure-activity relationship (SAR) campaigns requiring unambiguous 6-substituted (as opposed to 8-substituted) quinazoline derivatives must account for the inherent ~3:1 regioisomeric ratio in the nitration product. Procurement of 7-bromo-6-nitro-1H-quinazolin-4-one from suppliers that explicitly disclose the regioisomeric composition allows researchers to either use the enriched mixture (with 75% 6-nitro content) or perform a single recrystallization to obtain isomerically pure material, as established in the foundational literature [1]. This contrasts with 7-unsubstituted 6-nitroquinazolin-4(3H)-one (CAS 6943-17-5), which lacks the C7 synthetic handle entirely, making it unsuitable for 6,7-disubstituted SAR exploration .

Quote Request

Request a Quote for 7-bromo-6-nitro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.